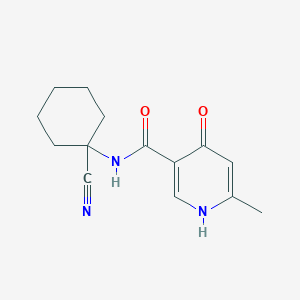
4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, also known as DFMO, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DFMO is an inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a critical role in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various cancers.
Aplicaciones Científicas De Investigación
Apoptosis Induction and Cell Growth Inhibition
4-Methylthio-2-oxobutanoic acid (MTOB), a compound structurally related to 4-(2,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, exhibits properties of inhibiting the growth of several human cell lines and inducing apoptosis. This effect is attributed to mechanisms other than ornithine decarboxylase (ODC) inhibition, suggesting alternative pathways for cell growth inhibition and apoptosis induction (Tang et al., 2006).
Chemical Reactions and Structural Analysis
Studies on the interactions of 4-oxobutanoic acids, including compounds similar to 4-(2,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, with other chemical agents like 2-(aminophenyl)methanol have been conducted. These reactions lead to the formation of complex compounds, contributing to the understanding of reaction mechanisms and structural configurations of these substances (Amalʼchieva et al., 2022).
Antiallergic Activity
Certain furan-3-carboxamide derivatives, which share structural similarities with the compound , have demonstrated significant antiallergic activity. These compounds have been shown to inhibit the action of serotonin, histamine, and bradykinin, indicating potential for therapeutic application in allergy treatments (Georgiev et al., 1987).
Molecular Docking and Biological Activity Studies
The molecular docking, structural, and electronic properties of compounds closely related to 4-(2,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid have been studied. These studies often involve analyzing the interactions of these compounds with biological receptors, contributing to the understanding of their potential pharmacological importance (Vanasundari et al., 2018).
Synthesis of Novel Compounds
Research into the synthesis of furan derivatives, including those structurally related to the subject compound, has yielded new methods and pathways for creating diverse and potentially useful organic compounds. These studies enhance our understanding of organic synthesis techniques and the potential applications of these synthesized compounds (Tius et al., 1985).
Propiedades
IUPAC Name |
4-(2,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-9-3-4-12(11(17)6-9)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAOLBXYFBBJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


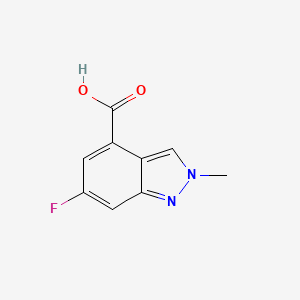
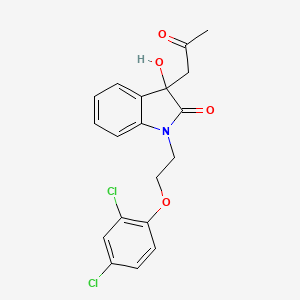
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)
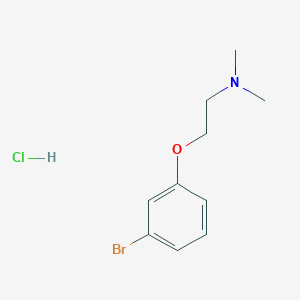
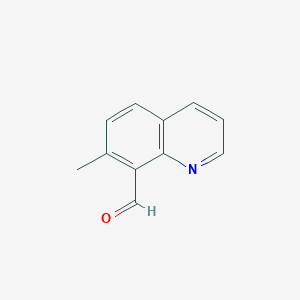
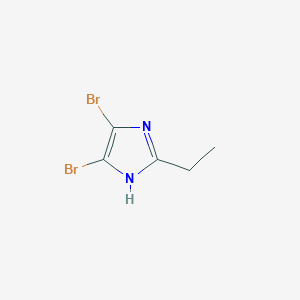
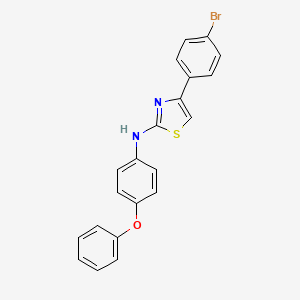
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)
![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)
![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)

